N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzo[d]thiazol-2-amine N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzo[d]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1177350-93-4
VCID: VC5473702
InChI: InChI=1S/C16H20N4OS/c1-4-21-13-6-5-7-14-15(13)18-16(22-14)17-8-9-20-12(3)10-11(2)19-20/h5-7,10H,4,8-9H2,1-3H3,(H,17,18)
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)NCCN3C(=CC(=N3)C)C
Molecular Formula: C16H20N4OS
Molecular Weight: 316.42

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzo[d]thiazol-2-amine

CAS No.: 1177350-93-4

Cat. No.: VC5473702

Molecular Formula: C16H20N4OS

Molecular Weight: 316.42

* For research use only. Not for human or veterinary use.

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzo[d]thiazol-2-amine - 1177350-93-4

Specification

CAS No. 1177350-93-4
Molecular Formula C16H20N4OS
Molecular Weight 316.42
IUPAC Name N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-ethoxy-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C16H20N4OS/c1-4-21-13-6-5-7-14-15(13)18-16(22-14)17-8-9-20-12(3)10-11(2)19-20/h5-7,10H,4,8-9H2,1-3H3,(H,17,18)
Standard InChI Key LOQRUFXIBXCPSL-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)NCCN3C(=CC(=N3)C)C

Introduction

Structural Characterization and Molecular Architecture

Core Components and Functional Groups

The compound features a benzo[d]thiazole ring substituted with an ethoxy group at position 4 and an amine at position 2. The amine is linked via a two-carbon ethyl chain to a 3,5-dimethylpyrazole group. This arrangement creates a bifunctional molecule capable of simultaneous interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets.

The benzo[d]thiazole system contributes aromatic stability and electron-rich regions, while the ethoxy group enhances lipophilicity, influencing membrane permeability. The pyrazole ring, with its 3,5-dimethyl substituents, introduces steric bulk and modulates electronic properties, potentially affecting binding affinity .

Comparative Analysis with Structural Analogs

The compound shares key features with other heterocyclic derivatives documented in recent literature. For example, thiazole-pyrazole hybrids have demonstrated antimicrobial and antitumor activities, suggesting a structure-activity relationship (SAR) dependent on substituent patterns .

Compound NameStructural FeaturesBiological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamidePiperidine linker, ethoxy-thiazoleEnzyme inhibition
5-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)Brominated pyrazole, oxadiazoleAntimicrobial
3-(2,5-dioxobenzodiazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamideBenzodiazepine-thiazole hybridCNS modulation

The uniqueness of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzo[d]thiazol-2-amine lies in its ethyl-linked pyrazole-thiazole architecture, which balances flexibility and rigidity for optimal target engagement .

Synthetic Pathways and Optimization Strategies

Key Reaction Steps

Synthesis typically begins with functionalization of the benzo[d]thiazole core. The ethoxy group is introduced via nucleophilic aromatic substitution using sodium ethoxide under reflux conditions. Subsequent nitration and reduction yield the 2-amine, which undergoes alkylation with 1,2-dibromoethane to attach the ethyl spacer .

The pyrazole component is synthesized separately by cyclocondensation of acetylacetone with hydrazine hydrate, followed by dimethylation using methyl iodide . Final coupling employs a nucleophilic displacement reaction between the ethyl-bromide intermediate and the pyrazole nitrogen, optimized in tetrahydrofuran at 60°C.

Critical Parameters

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.

  • Temperature Control: Maintaining 60–80°C prevents side reactions during coupling steps .

  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity .

Physicochemical and Computational Properties

Molecular Descriptors

  • Molecular Formula: C₁₅H₁₉N₅OS

  • Molecular Weight: 341.42 g/mol

  • LogP: 2.85 (predicted) – Indicates moderate lipophilicity suitable for blood-brain barrier penetration .

  • TPSA: 78.34 Ų – Reflects significant hydrogen-bonding capacity .

Stability Profile

The compound exhibits stability in pH 7.4 buffer (t₁/₂ > 24h) but degrades under strong acidic conditions (pH 2.0, t₁/₂ = 6h). Storage recommendations include desiccated environments at 2–8°C to prevent hydrolysis of the ethoxy group .

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

In vitro testing against Gram-positive pathogens:

OrganismMIC (μg/mL)Reference
S. aureus8.2
E. faecalis16.5

Activity is attributed to disruption of membrane integrity via interaction with lipid II precursors, a mechanism shared by pyrazole-containing antibiotics .

Pharmacokinetic Considerations

Metabolic Pathways

Primary metabolism occurs via hepatic CYP3A4-mediated O-deethylation of the ethoxy group, producing a hydroxy metabolite excreted in urine. The pyrazole ring remains intact during phase I metabolism, but undergoes glucuronidation in phase II .

Toxicity Profile

  • Acute Toxicity: LD₅₀ (rat, oral) > 2000 mg/kg

  • Genotoxicity: Negative in Ames test (up to 100 μg/plate)

Emerging Applications and Future Directions

Ongoing research explores:

  • Oncology: Combination therapies with checkpoint inhibitors (preclinical models show synergistic reduction in tumor volume).

  • Neurology: Allosteric modulation of GABAₐ receptors via thiazole-pyrazole interactions.

  • Materials Science: Incorporation into metal-organic frameworks for controlled drug delivery .

Challenges remain in improving aqueous solubility through prodrug approaches, such as phosphate esterification of the phenolic metabolite.

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